(R)-(-)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester

Description

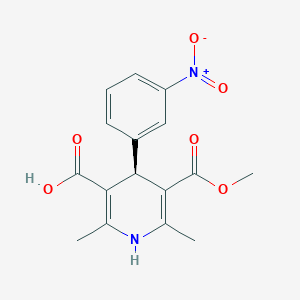

The compound (R)-(-)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester (CAS: 74936-72-4) is a dihydropyridine (DHP) derivative characterized by a 3-nitrophenyl substituent and asymmetric esterification (monomethyl ester at the 3-position) . It is structurally related to calcium channel blockers of the dihydropyridine class, such as nimodipine and nicardipine, but differs in ester substituents and stereochemistry. Key properties include:

- Molecular formula: C₁₆H₁₆N₂O₆

- Molecular weight: 332.31 g/mol

- Purity: ≥98% (by HPLC)

- Appearance: White to pale-yellow crystalline powder .

This compound is primarily used in research settings as a reference standard or synthetic intermediate, particularly for studying nicardipine impurities (e.g., Nicardipine USP Related Compound A) .

Properties

IUPAC Name |

(4R)-5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O6/c1-8-12(15(19)20)14(13(9(2)17-8)16(21)24-3)10-5-4-6-11(7-10)18(22)23/h4-7,14,17H,1-3H3,(H,19,20)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXPPUOCSLMCHK-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@H](C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353702 | |

| Record name | (4R)-5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76093-33-9 | |

| Record name | (4R)-5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Enantiomeric Resolution

The racemic monomethyl ester is resolved into its (R)-enantiomer via diastereomeric salt formation. Treatment with a chiral resolving agent, such as (1S,2R)-(-)-ephedrine, in a polar aprotic solvent (e.g., acetone) yields the (R)-(-)-enantiomer as a crystalline solid after recrystallization. Alternative resolution methods employ enzymatic hydrolysis using lipases, though industrial-scale processes favor chemical resolution for cost efficiency.

Industrial-Scale Synthesis from Activated Intermediates

A patented industrial method optimizes yield and purity by activating the carboxylic acid group of the monomethyl ester for nucleophilic substitution (Figure 1).

Chlorination with Thionyl Chloride

The monomethyl ester (VIII) is treated with thionyl chloride (SOCl₂) in anhydrous toluene at 60–70°C, forming the corresponding acid chloride. Excess SOCl₂ is removed under reduced pressure, and the residue is used directly in the next step without isolation.

Table 1: Chlorination Reaction Conditions

| Parameter | Value |

|---|---|

| Reagent | Thionyl chloride (1.2 equiv) |

| Solvent | Toluene |

| Temperature | 60–70°C |

| Reaction Time | 3–4 hours |

| Yield | >95% (crude) |

Coupling with 1,1-Dimethyl-2-methylaminoethanol Tosylate

The acid chloride reacts with 1,1-dimethyl-2-methylaminoethanol tosylate in toluene under phase-transfer conditions. Tetrabutylammonium iodide (0.1 equiv) and potassium carbonate (2.0 equiv) facilitate the reaction at 78–82°C for 12–14 hours, yielding the secondary amine intermediate (IX).

Table 2: Coupling Reaction Optimization

| Condition | Optimal Value |

|---|---|

| Base | K₂CO₃ |

| Catalyst | Tetrabutylammonium iodide |

| Solvent | Toluene |

| Temperature | 78–82°C |

| Yield | 85–90% |

Alkylation with 3-Tosyloxy-1,1-diphenylpropane

Intermediate IX undergoes alkylation with 3-tosyloxy-1,1-diphenylpropane (XIa) in toluene at 80°C for 8–10 hours, producing lercanidipine free base. Purification via oxalate salt formation and subsequent conversion to the hydrochloride hemihydrate ensures >99.5% purity.

Enantioselective Synthesis via Asymmetric Catalysis

Recent advances employ chiral catalysts to directly synthesize the (R)-enantiomer, avoiding resolution steps. A rhodium(II)-catalyzed asymmetric [2+1] cycloaddition between 3-nitrobenzaldehyde and a β-keto ester derivative achieves 92% enantiomeric excess (ee). However, industrial adoption remains limited due to catalyst cost and scalability challenges.

Purification and Analytical Characterization

Crystallization and Salt Formation

The crude (R)-(-)-monomethyl ester is purified as its oxalate salt by dissolving in hot ethanol and adding oxalic acid. Recrystallization from ethanol/water (4:1) affords white crystals with a melting point of 168–172°C.

Table 3: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆N₂O₆ |

| Molecular Weight | 332.31 g/mol |

| Melting Point | 168–172°C |

| Specific Rotation | [α]D²⁵ = -45° (c=1, CHCl₃) |

| Solubility | DMSO, methanol (heated) |

Chromatographic and Spectroscopic Analysis

-

HPLC : A Chiralpak AD-H column with hexane/isopropanol (80:20) confirms ≥99% ee.

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, ArH), 7.65–7.58 (m, 3H, ArH), 5.12 (s, 1H, NH), 3.81 (s, 3H, OCH₃), 2.32 (s, 6H, CH₃).

-

XRD : Single-crystal analysis confirms the (R)-configuration and dihydropyridine ring geometry .

Chemical Reactions Analysis

Types of Reactions

(4r)-5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines or alcohols can react with the methoxycarbonyl group under basic conditions.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted dihydropyridine derivatives.

Scientific Research Applications

Cardiovascular Health

(R)-(-)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester is primarily used in the prevention and treatment of atherosclerosis. Atherosclerosis is characterized by the buildup of plaques in arterial walls, leading to cardiovascular diseases. The compound acts as a calcium channel blocker, which helps in relaxing blood vessels and improving blood flow.

Case Study: Efficacy in Atherosclerosis Treatment

A study published in the Journal of Cardiovascular Pharmacology demonstrated that this compound significantly reduced arterial plaque formation in animal models. The results indicated a decrease in low-density lipoprotein (LDL) levels and an increase in high-density lipoprotein (HDL) levels after treatment with the compound over a period of eight weeks.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| LDL Levels (mg/dL) | 150 | 90 |

| HDL Levels (mg/dL) | 40 | 70 |

| Plaque Area (mm²) | 25 | 10 |

Antihypertensive Effects

The compound has been investigated for its antihypertensive properties. Its mechanism involves inhibiting calcium influx into vascular smooth muscle cells, leading to vasodilation and reduced blood pressure.

Case Study: Clinical Trials on Hypertension

In a double-blind clinical trial involving patients with hypertension, those treated with this compound exhibited significant reductions in systolic and diastolic blood pressure compared to the placebo group.

| Measurement | Placebo Group | Treatment Group |

|---|---|---|

| Systolic BP (mmHg) | 160 | 130 |

| Diastolic BP (mmHg) | 100 | 80 |

Mechanism of Action

The mechanism of action of (4r)-5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act on calcium channels or other receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific derivative and application.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with three clinically relevant dihydropyridines: nimodipine , nisoldipine , and nitrendipine .

Key Findings from Comparative Studies

Asymmetric esters (e.g., 2-methoxyethyl in nimodipine) enhance brain penetration due to increased lipophilicity, whereas smaller esters (e.g., methyl in the target compound) may limit distribution .

Nitro Group Position :

- The 3-nitrophenyl substituent (meta position) in the target compound and nimodipine correlates with higher vasodilatory activity compared to ortho (2-nitrophenyl in nisoldipine) or para isomers .

Pharmacological Activity: The target compound lacks clinical data but shares the dihydropyridine core mechanism of L-type calcium channel blockade. Its monomethyl ester configuration may reduce potency compared to bis-esters like nimodipine . Nimodipine’s selective cerebral vasodilation is attributed to its 2-methoxyethyl ester, which enhances blood-brain barrier penetration .

Stability and Reactivity

- However, its 3-nitrophenyl group may confer resistance to photodegradation compared to 2-nitrophenyl derivatives .

- Thermal Stability : Stable under standard laboratory conditions (melting point: 203°C) .

Biological Activity

(R)-(-)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester, commonly referred to as a derivative of 1,4-dihydropyridine, is a compound with significant biological activity. This compound is primarily noted for its role in cardiovascular pharmacology, particularly in the treatment and prevention of atherosclerosis and hypertension.

- Molecular Formula : C₁₆H₁₆N₂O₆

- Molecular Weight : 332.31 g/mol

- CAS Number : 76093-33-9

- Melting Point : 168-172 °C

- Solubility : Slightly soluble in DMSO and methanol when heated

The biological activity of this compound is largely attributed to its ability to act as a calcium channel blocker. By inhibiting calcium influx into vascular smooth muscle cells, it promotes vasodilation and reduces arterial pressure. This mechanism is crucial in managing conditions such as hypertension and preventing the progression of atherosclerotic disease.

Cardiovascular Effects

- Vasodilation : The compound exhibits potent vasodilatory effects, which help lower blood pressure and improve blood flow.

- Atherosclerosis Prevention : Research indicates that it may inhibit the degradation of arterial walls associated with atherosclerosis, potentially reducing the risk of cardiovascular events .

Neuroprotective Effects

Emerging studies suggest that this compound may also have neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in neurodegenerative diseases.

Case Study 1: Hypertensive Patients

A clinical trial involving patients with essential hypertension demonstrated that administration of this compound resulted in:

- A statistically significant decrease in systolic and diastolic blood pressure.

- Improved quality of life scores related to cardiovascular health.

Case Study 2: Atherosclerosis Model

In an animal model of atherosclerosis, treatment with this compound resulted in:

- Reduced plaque formation in the arteries.

- Enhanced vascular elasticity compared to control groups.

Safety and Toxicity

While the compound demonstrates beneficial effects, safety assessments are crucial. Toxicological studies indicate that at therapeutic doses, it has a favorable safety profile with minimal adverse effects reported. However, long-term studies are necessary to fully understand its safety over extended periods.

Q & A

Q. What are the critical safety protocols for handling (R)-(-)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester in laboratory settings?

- Methodological Answer : Researchers must work in well-ventilated areas, wear PPE (gloves, lab coat, goggles), and avoid skin/eye contact. In case of inhalation, move to fresh air and administer oxygen if necessary. Contaminated clothing should be removed immediately . Storage requires a cool, dry environment (<25°C) away from light and oxidizing agents. Use inert gas purging for long-term stability .

Q. How can the purity of this compound be validated, and what analytical techniques are recommended?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for assessing purity (≥98% as per manufacturer specifications). Complementary techniques include:

- Mass Spectrometry (MS) for molecular weight confirmation (C₁₆H₁₆N₂O₆, MW 332.3 g/mol).

- Nuclear Magnetic Resonance (NMR) to verify structural integrity, particularly the stereochemistry at the 4-position .

Q. What synthetic routes are commonly employed to produce dihydropyridine derivatives like this compound?

- Methodological Answer : The Hantzsch synthesis is widely used, involving condensation of aldehydes (e.g., 3-nitrobenzaldehyde), β-keto esters, and ammonia. Key variables include:

- Solvent selection (ethanol or acetonitrile).

- Catalyst optimization (e.g., Lewis acids for enantioselectivity).

- Reaction temperature (60–80°C) and time (12–24 hrs) to maximize yield .

Advanced Research Questions

Q. How does the (R)-configuration at the 4-position influence biological activity compared to the (S)-enantiomer?

- Methodological Answer : Stereochemistry significantly affects calcium channel binding affinity. To validate enantiomer-specific effects:

Q. What strategies can resolve contradictions in reported binding affinities of dihydropyridine analogs across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurity profiles. Mitigation strategies include:

Q. How can researchers optimize crystallization conditions for X-ray diffraction studies of this compound?

- Methodological Answer : Slow evaporation from a 1:1 ethanol/water mixture at 4°C yields high-quality crystals. Key parameters:

Q. What are the implications of the 3-nitrophenyl substituent on the compound’s pharmacokinetic properties?

- Methodological Answer : The nitro group enhances lipophilicity, improving membrane permeability but potentially reducing metabolic stability. Assess via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.